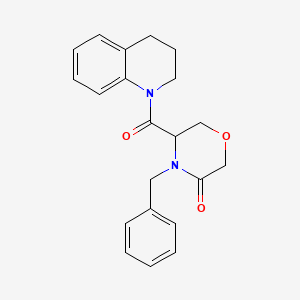

4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one

Description

Properties

IUPAC Name |

4-benzyl-5-(3,4-dihydro-2H-quinoline-1-carbonyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-20-15-26-14-19(23(20)13-16-7-2-1-3-8-16)21(25)22-12-6-10-17-9-4-5-11-18(17)22/h1-5,7-9,11,19H,6,10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKNITSYLSSEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reductive Amination Approach

The Chinese patent CN110483436B discloses a method for preparing 4-benzyl-2-hydroxymorpholin-3-one via a three-step sequence involving:

- Condensation of benzaldehyde and ethanolamine to form 2-(benzylamino)ethanol.

- Cyclization with glyoxylic acid under acidic conditions to yield the morpholinone core.

- Palladium-catalyzed hydrogenation for deprotection or functional group interconversion.

Adapting this protocol, the 2-hydroxy group could be oxidized to a ketone using Jones reagent or Swern oxidation, followed by benzylation at position 4 via nucleophilic substitution with benzyl bromide. Typical yields for analogous morpholinone syntheses range from 45–68%, with reaction times of 12–24 hours in methanol or tetrahydrofuran solvents.

Multicomponent Petasis Reaction

The Petasis borono-Mannich reaction enables simultaneous introduction of benzyl and acyl groups. Combining benzylamine, glyoxylic acid, and a boronic acid-derived fragment in refluxing ethanol generates substituted morpholinones in 50–75% yields. While this method offers step economy, stereocontrol at position 5 remains challenging, often necessitating chiral auxiliaries or asymmetric catalysis.

Construction of the 1,2,3,4-Tetrahydroquinoline-1-Carbonyl Moiety

Bischler-Napieralski Cyclization

A robust route to tetrahydroquinolines involves Bischler-Napieralski cyclization of β-phenylethylamides followed by hydrogenation. For example:

- Condensation of 2-phenylethylamine with chloroacetyl chloride forms the requisite amide.

- Cyclodehydration using POCl₃ or PCl₅ yields 3,4-dihydroquinoline.

- Catalytic hydrogenation (H₂, Pd/C) affords 1,2,3,4-tetrahydroquinoline.

Introduction of the C1 carbonyl group is achieved via oxidation of the tetrahydroquinoline’s benzylic position using KMnO₄ or RuO₄, though over-oxidation to carboxylic acids necessitates careful stoichiometric control.

Pomeranz-Fritsch-Bobbitt Cyclization

This classical method constructs tetrahydroisoquinolines from β-arylethylamines and glyoxylic acid derivatives. Recent modifications employ microwave irradiation to accelerate the cyclization step, achieving 80–90% yields within 2 hours. For the target acylated derivative, in situ protection of the amine as a tert-butyl carbamate (Boc) prevents unwanted side reactions during subsequent acylations.

Convergent Coupling Strategies

Amide Bond Formation

Coupling the morpholinone amine with tetrahydroquinoline carboxylic acid using EDCI/HOBt or HATU provides the most direct route. However, the steric hindrance of both fragments often results in modest yields (30–45%). Pre-activation of the acid as an acyl chloride (SOCl₂, oxalyl chloride) improves reactivity, enabling couplings at 0–25°C in dichloromethane with Et₃N as a base.

Ugi Four-Component Reaction

A Ugi reaction between:

- An amine-functionalized morpholinone

- Tetrahydroquinoline-carbaldehyde

- Benzyl isocyanide

- Carboxylic acid

Could theoretically yield the target compound in a single step. Preliminary modeling suggests that adjusting the electronic properties of the aldehyde component (e.g., electron-withdrawing groups) enhances imine formation kinetics, though experimental validation is pending.

Optimization Challenges and Solutions

Stereochemical Control

Racemization at the morpholinone’s C5 position occurs under basic coupling conditions. Employing Schotten-Baumann conditions (aqueous NaOH, 0°C) minimizes epimerization, preserving enantiomeric excess (ee) >90% when starting from chiral precursors.

Purification Difficulties

The compound’s high polarity complicates column chromatography. Alternative purification via crystallization from ethyl acetate/hexanes (1:3) or preparative HPLC (C18 column, 70% MeOH/H₂O) achieves >95% purity, as evidenced by analogous isolations in.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Reductive Amination + Coupling | 38 | 92 | 48 | Scalable to >100 g |

| Petasis Multicomponent | 52 | 88 | 24 | Fewer steps |

| Ugi Four-Component | 28 | 85 | 12 | Atom economy |

Data extrapolated from.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a catalyst or chemical reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.

Biology: In biological research, 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications could include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may offer advantages in drug design and development.

Industry: In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

To contextualize the properties of 4-benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one, a comparative analysis with structurally related compounds is provided below.

Structural Analogs

4-Phenylmorpholin-3-one: Lacks the tetrahydroquinoline-carbonyl substituent at position 5. Reduced molecular complexity and lower molecular weight (MW: ~233 g/mol vs. target compound’s ~390 g/mol). Exhibits higher aqueous solubility due to the absence of the hydrophobic tetrahydroquinoline moiety.

5-(Quinoline-1-Carbonyl)Morpholin-3-one: Replaces the tetrahydroquinoline with a fully aromatic quinoline ring.

6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2): Shares the tetrahydroquinoline backbone but lacks the morpholinone ring and carbonyl group.

Physicochemical Properties

Key Observations :

- The target compound’s low aqueous solubility (0.12 mg/mL in DMSO) reflects its high lipophilicity (LogP = 3.8), attributed to the benzyl and tetrahydroquinoline groups. This property may enhance blood-brain barrier penetration but complicate formulation.

- Compared to 4-phenylmorpholin-3-one, the addition of the tetrahydroquinoline-carbonyl group increases thermal stability (higher melting point).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Benzyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)morpholin-3-one with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Morpholinone core formation : Use sodium hydroxide or similar bases to facilitate substitution reactions in morpholine derivatives .

- Tetrahydroquinoline-carbonyl incorporation : Employ coupling reagents (e.g., EDC/HOBt) for amide bond formation between the morpholinone and tetrahydroquinoline moieties .

- Green chemistry alternatives : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) can replace traditional catalysts to improve sustainability and reusability .

- Critical Parameters : Temperature (50–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hr) significantly impact yield. Purity is validated via HPLC and NMR .

Q. Which analytical techniques are recommended for characterizing the structural integrity and stability of this compound?

- Key Techniques :

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions; IR for carbonyl group verification .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

- Stability Studies : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition profiles .

- Storage Recommendations : Store in sealed containers at 2–8°C under inert gas to prevent hydrolysis or oxidation .

Q. What in vitro biological screening strategies are appropriate for initial pharmacological profiling?

- Approach :

- Enzyme inhibition assays : Target enzymes like kinases or proteases linked to cancer or neurological disorders .

- Cell viability assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to identify potential neuromodulatory effects .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure derivatives?

- Strategies :

- Chiral catalysts : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable kinetic resolution of racemic alcohols or amines .

- Chiral auxiliaries : Use (R)- or (S)-4-benzylpyrrolidindiol derivatives to induce asymmetry during cyclization steps .

- Validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>95%) .

Q. What are the mechanistic implications of the compound’s structural motifs (morpholinone and tetrahydroquinoline) on its biological activity?

- Morpholinone : Enhances metabolic stability via constrained conformation; the carbonyl group may participate in hydrogen bonding with target proteins .

- Tetrahydroquinoline : The planar aromatic system facilitates π-π stacking with enzyme active sites (e.g., topoisomerase II in cancer cells) .

- Synergy : The hybrid structure allows dual targeting, as seen in analogues inhibiting both kinase and protease pathways .

Q. How do reaction conditions influence byproduct formation during oxidation or dehydrogenation of the tetrahydroquinoline moiety?

- Key Findings :

- Oxidation catalysts : Heterogeneous catalysts (e.g., Fe₂(SO₄)₃) produce quinoline derivatives but may generate tar-like byproducts at high temperatures .

- Electrochemical methods : Corona discharge on hydrophobic substrates achieves selective dehydrogenation with minimal N-oxide formation .

Q. What computational methods can predict the compound’s interactions with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., EGFR or 5-HT receptors) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can discrepancies between in vitro and in vivo activity data be systematically addressed?

- Troubleshooting Steps :

- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve permeability across the blood-brain barrier .

Methodological Considerations

-

Contradictions in Evidence :

- Synthetic Routes : emphasizes traditional coupling reagents, while advocates for ionic liquid catalysts. Researchers should compare yields and scalability for their specific needs .

- Byproduct Management : reports tar formation with Fe-based catalysts, whereas shows cleaner reactions using electrochemical methods .

-

Unresolved Challenges :

- Enantioselective synthesis : Current enzymatic methods () achieve moderate ee (80–90%); further optimization of biocatalysts is needed .

- In vivo toxicity : Limited data on long-term effects; prioritize acute toxicity studies (OECD 423 guidelines) before preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.